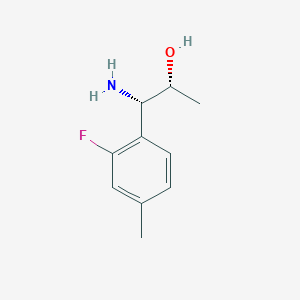
(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceuticals. Its unique structure, featuring a fluorine and methyl group on the phenyl ring, contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(2-fluoro-4-methylphenyl)ethanone.
Amination: The alcohol is then subjected to amination using appropriate reagents to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 1-(2-fluoro-4-methylphenyl)ethanone.
Reduction: this compound.
Substitution: Derivatives with different functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-fluoro-4-methylphenyl)ethan-1-amine: A structurally similar compound with a different substitution pattern.
1-(2-fluoro-4-methylphenyl)ethanone: The ketone analog of the compound.
2-({2-fluoro-4-methyl-5-[®-(2,2,2-trifluoroethyl)sulfinyl]phenyl}imino)-3-(2,2,2-trifluoroethyl)-1,3-thiazolidin-4-one: A compound with a similar fluorine substitution pattern.
Uniqueness
(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
Clave InChI |
IELIGXRCKRVDSD-GMSGAONNSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H]([C@@H](C)O)N)F |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(C)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
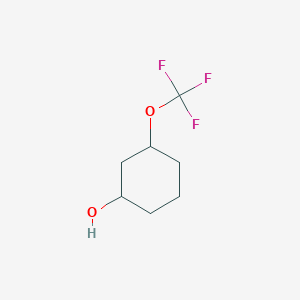
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
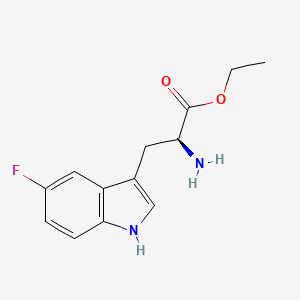
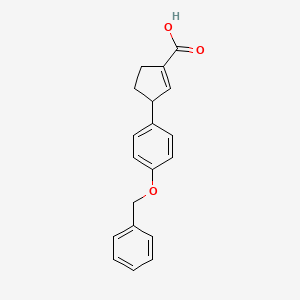
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
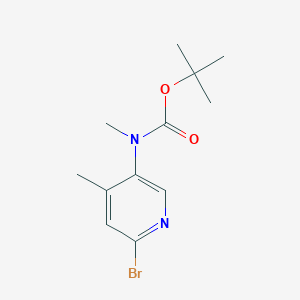
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)
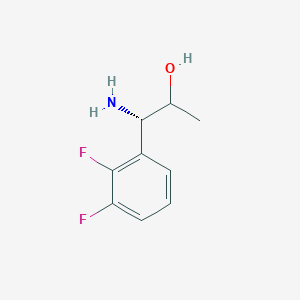
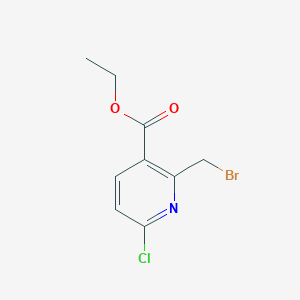
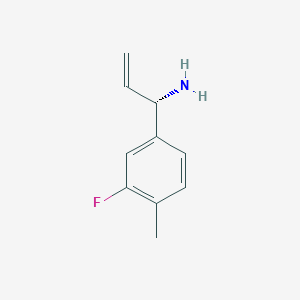
![3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one](/img/structure/B13057037.png)
![4-(2-(2,5-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057042.png)

